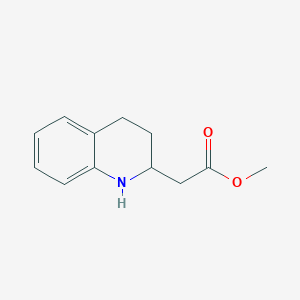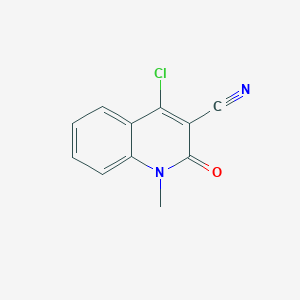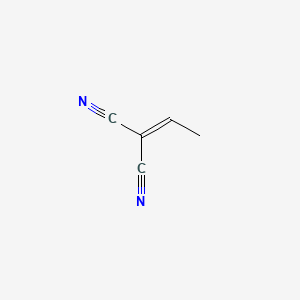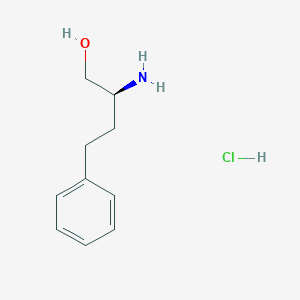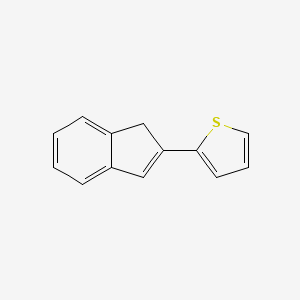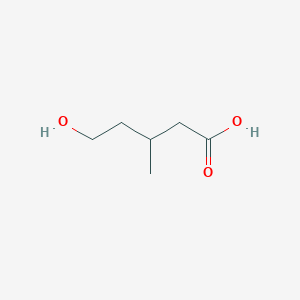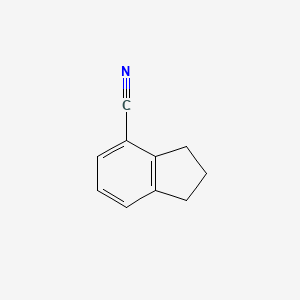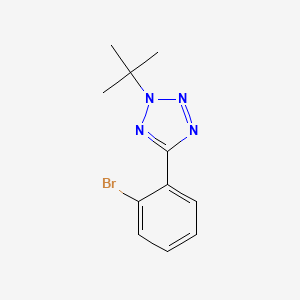
5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole
Übersicht
Beschreibung
5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole, also known as BPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTT is a tetrazole derivative that has been synthesized through various methods and has shown promising results in scientific research. In
Wissenschaftliche Forschungsanwendungen
5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In material science, 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In analytical chemistry, 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has been shown to have minimal toxicity and high selectivity towards cancer cells. In vitro studies have shown that 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole can induce apoptosis (programmed cell death) in cancer cells while leaving normal cells unharmed. 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole in lab experiments is its high yield and purity. The synthesis method of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations of using 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole is its sensitivity to light and air, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole. One area of interest is the development of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole-based MOFs for applications in gas storage and separation. Another area of interest is the development of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole and its potential applications in cancer therapy.
Conclusion:
In conclusion, 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry, make it an attractive candidate for further study. The synthesis method of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole is relatively simple, but its sensitivity to light and air can be a limitation. Further studies are needed to fully understand the mechanism of action of 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole and its potential applications in cancer therapy and other fields.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-2-tert-butyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-11(2,3)16-14-10(13-15-16)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUUNXZYPXXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220458 | |
| Record name | 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole | |
CAS RN |
153042-18-3 | |
| Record name | 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153042-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



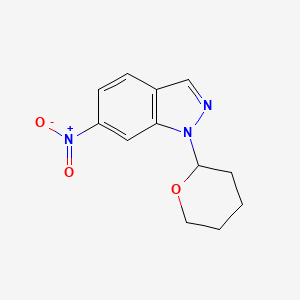
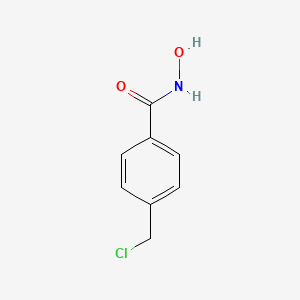
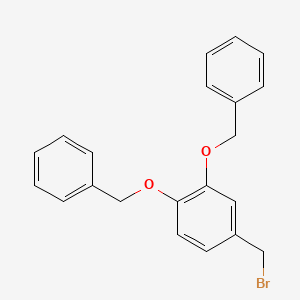


![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)
![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)
